molecular formula C23H20O2S B14733587 (4-Tosylbuta-1,3-diene-1,3-diyl)dibenzene CAS No. 3048-30-4

(4-Tosylbuta-1,3-diene-1,3-diyl)dibenzene

Cat. No.: B14733587
CAS No.: 3048-30-4
M. Wt: 360.5 g/mol
InChI Key: QQDNIDJIUIOMIN-DRFYVQGDSA-N
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Description

1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene is an organic compound characterized by its unique structure, which includes a butadiene moiety conjugated with phenyl groups and a sulfonyl group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene typically involves the following steps:

    Formation of the Butadiene Moiety: The butadiene moiety can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the diene.

    Attachment of Phenyl Groups: The phenyl groups are introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the butadiene moiety.

    Methylbenzene Ring Formation: The final step involves the attachment of the methylbenzene ring through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of the corresponding alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, where substituents such as nitro, halogen, or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), alkyl halides (R-X)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Nitro derivatives, halogenated compounds, alkylated products

Scientific Research Applications

1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonylbenzene: Lacks the methyl group on the benzene ring.

    1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.

    1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methoxybenzene: Contains a methoxy group instead of a methyl group on the benzene ring.

Uniqueness

1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

3048-30-4

Molecular Formula

C23H20O2S

Molecular Weight

360.5 g/mol

IUPAC Name

1-[(1E,3Z)-2,4-diphenylbuta-1,3-dienyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C23H20O2S/c1-19-12-16-23(17-13-19)26(24,25)18-22(21-10-6-3-7-11-21)15-14-20-8-4-2-5-9-20/h2-18H,1H3/b15-14-,22-18+

InChI Key

QQDNIDJIUIOMIN-DRFYVQGDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C(\C=C/C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=C(C=CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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